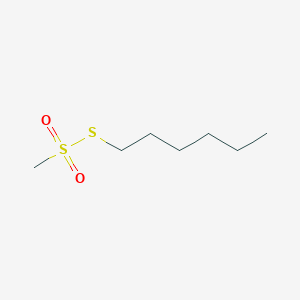

Hexyl Methanethiosulfonate

Description

Properties

IUPAC Name |

1-methylsulfonylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICNBQQUNSDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408820 | |

| Record name | Hexyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53603-16-0 | |

| Record name | Hexyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanism of Hexyl Methanethiosulfonate with Thiols

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Thiol-Reactive Probes in Modern Biosciences

In the landscape of chemical biology and drug development, the ability to selectively modify proteins and peptides is paramount. Among the arsenal of chemical tools available, sulfhydryl-reactive reagents hold a place of prominence due to the unique chemical properties of the cysteine residue. The thiol side chain of cysteine, with its nucleophilic character, provides a reactive handle for a variety of chemical modifications. Methanethiosulfonate (MTS) reagents, and specifically n-alkyl derivatives such as hexyl methanethiosulfonate, have emerged as powerful and versatile probes for studying protein structure and function. Their high specificity for thiols and the ability to form reversible disulfide bonds under physiological conditions make them invaluable in fields ranging from ion channel research to the development of targeted therapeutics. This guide aims to provide a comprehensive understanding of the core chemical principles governing the reaction between this compound and thiols, offering insights into the reaction mechanism, kinetics, and practical experimental considerations.

Part 1: The Core Mechanism: A Tale of Nucleophilic Attack and Disulfide Exchange

The reaction between this compound (HMTS) and a thiol-containing compound (R-SH), such as the amino acid cysteine or the tripeptide glutathione, is a classic example of a thiol-disulfide exchange reaction. At its heart, the reaction is a bimolecular nucleophilic substitution (SN2) at a sulfur atom.

The Key Players: Nucleophile and Electrophile

-

The Nucleophile: The true nucleophile in this reaction is not the thiol (R-SH) itself, but its conjugate base, the thiolate anion (R-S⁻) . The deprotonation of the thiol group is a critical prerequisite for the reaction to proceed efficiently.

-

The Electrophile: this compound acts as the electrophile. The sulfur atom of the thiosulfonate group (the one bonded to the other sulfur) is electron-deficient and thus susceptible to nucleophilic attack.

The Mechanistic Steps: A Visual Guide

The reaction proceeds through a concerted SN2 mechanism, which can be visualized as follows:

Figure 1: The SN2 reaction mechanism of this compound with a thiolate anion.

-

Nucleophilic Attack: The thiolate anion (R-S⁻) attacks the electrophilic sulfur atom of the this compound.

-

Transition State: A transient, trigonal bipyramidal transition state is formed where the attacking thiolate and the departing methanesulfinate group are partially bonded to the central sulfur atom.

-

Product Formation: The sulfur-sulfur bond between the hexyl group and the methanesulfinate group breaks, leading to the formation of a stable mixed disulfide (R-S-S-Hexyl) and the release of the methanesulfinate anion (CH₃SO₂⁻) as the leaving group.

Part 2: The Driving Forces: Understanding Reaction Kinetics and Influencing Factors

The rate of the reaction between this compound and thiols is not constant but is influenced by several key factors. A thorough understanding of these factors is crucial for designing and interpreting experiments.

The Pivotal Role of pH

The pH of the reaction medium is arguably the most critical factor governing the reaction rate. This is because the concentration of the highly reactive thiolate anion is directly dependent on the pH and the pKa of the thiol. The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log ([R-S⁻] / [R-SH])

As the pH increases above the pKa of the thiol, the concentration of the thiolate anion increases, leading to a significant acceleration of the reaction rate. For most biologically relevant thiols, such as cysteine (pKa ≈ 8.3), the reaction rate increases dramatically as the pH is raised from neutral to slightly alkaline conditions (pH 7.5 - 8.5).

The Nature of the Thiol

While the focus of this guide is on the reaction with generic thiols, it is important to note that the structure of the thiol-containing molecule can influence its reactivity. Steric hindrance around the thiol group can decrease the reaction rate. Furthermore, the local microenvironment of a cysteine residue within a protein can significantly alter its pKa, making it more or less reactive at a given pH.

The Impact of the Hexyl Chain: A Hydrophobic Consideration

The hexyl group of HMTS introduces a significant hydrophobic character to the molecule. This has several implications:

-

Solubility: this compound has limited solubility in purely aqueous solutions. Therefore, the use of co-solvents such as DMSO or ethanol may be necessary to achieve the desired concentration.

-

Partitioning in Biological Systems: In a biological context, the hydrophobic hexyl chain can influence the partitioning of the reagent. It may preferentially accumulate in hydrophobic environments, such as the lipid bilayers of cell membranes or the hydrophobic cores of proteins. This can lead to enhanced reactivity with cysteine residues located in these regions.

-

Steric Effects: While the linear hexyl chain is relatively flexible, its presence may introduce some steric hindrance compared to smaller alkyl methanethiosulfonates, potentially leading to a slightly lower reaction rate with sterically hindered thiols.

Quantitative Kinetics: A Look at the Numbers

The reaction between an alkyl methanethiosulfonate and a thiol follows second-order kinetics, meaning the rate is proportional to the concentration of both reactants:

Rate = k[R-S⁻][HMTS]

| n-Alkyl Methanethiosulfonate | Approximate Second-Order Rate Constant (k) with Glutathione at pH 7.4 (M⁻¹s⁻¹) |

| Methyl | ~10² - 10³ |

| Ethyl | ~10² - 10³ |

| Propyl | ~10² |

| Butyl | ~10² |

Note: These are estimated values based on trends observed for similar thiol-disulfide exchange reactions. The actual rate constants can vary depending on the specific reaction conditions.

The general trend suggests that as the alkyl chain length increases, the rate constant may slightly decrease due to increased steric hindrance and potential changes in solubility and partitioning. However, for relatively unhindered thiols, the reactivity of this compound is expected to be in a similar order of magnitude to its shorter-chain counterparts.

Part 3: Experimental Workflow: Monitoring the Reaction

A common and effective method for monitoring the reaction of this compound with a thiol is to measure the disappearance of the free thiol over time using a spectrophotometric assay with 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as Ellman's reagent or DTNB.

The Principle of the Ellman's Assay

Ellman's reagent reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By measuring the decrease in the absorbance at 412 nm over time in a reaction mixture containing the thiol, this compound, and DTNB, the rate of thiol consumption by HMTS can be determined.

Figure 2: The reaction of a free thiol with Ellman's reagent (DTNB) to produce the chromophore TNB²⁻.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for determining the rate of reaction between this compound and a model thiol, such as L-cysteine.

Materials:

-

This compound (HMTS)

-

L-cysteine

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of measuring absorbance at 412 nm

-

Cuvettes or a microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

HMTS Stock Solution: Prepare a concentrated stock solution of HMTS (e.g., 100 mM) in DMSO. Note: Due to its hydrophobicity, HMTS may not be fully soluble in aqueous buffers alone.

-

L-cysteine Stock Solution: Prepare a fresh stock solution of L-cysteine (e.g., 10 mM) in the sodium phosphate buffer.

-

DTNB Stock Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in the sodium phosphate buffer.

-

-

Reaction Setup:

-

In a cuvette or a well of a microplate, add the following in the specified order:

-

Sodium phosphate buffer to the desired final volume (e.g., 1 mL).

-

DTNB stock solution to a final concentration of (e.g., 0.1 mM).

-

L-cysteine stock solution to a final concentration of (e.g., 0.1 mM).

-

-

Mix the solution thoroughly and place it in the spectrophotometer.

-

-

Initiation of the Reaction and Data Acquisition:

-

Record a baseline absorbance reading at 412 nm.

-

Initiate the reaction by adding a small volume of the HMTS stock solution to the cuvette to achieve the desired final concentration (e.g., 1 mM). Note: The concentration of HMTS should be in excess of the thiol concentration to ensure pseudo-first-order kinetics with respect to the thiol.

-

Immediately start recording the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a sufficient duration to observe a significant decrease in absorbance.

-

-

Data Analysis:

-

Plot the absorbance at 412 nm as a function of time.

-

The concentration of the remaining free thiol at each time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette (usually 1 cm), and c is the concentration of the thiol.

-

The initial rate of the reaction can be determined from the initial slope of the concentration vs. time plot.

-

For a more detailed kinetic analysis, the data can be fitted to an appropriate rate equation to determine the pseudo-first-order rate constant (k') and subsequently the second-order rate constant (k = k' / [HMTS]).

-

Part 4: Concluding Remarks and Future Directions

The reaction of this compound with thiols is a robust and specific chemical transformation that has found widespread application in the life sciences. A fundamental understanding of its SN2 mechanism, the critical role of pH, and the influence of the hydrophobic hexyl chain is essential for its effective use. The experimental protocol provided offers a reliable method for quantifying the kinetics of this important reaction.

Future research in this area may focus on the development of novel MTS reagents with tailored properties, such as fluorescently labeled or photo-activatable derivatives, to enable more sophisticated studies of protein dynamics and function in living cells. Furthermore, a more detailed investigation into the influence of long alkyl chains on the partitioning and reactivity of MTS reagents in complex biological environments will undoubtedly lead to the design of more effective and targeted chemical probes for drug discovery and development.

References

-

Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. [Link]

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. [Link]

-

Singh, R., & Whitesides, G. M. (1994). Thiol-disulfide interchange. In The Porphyrin Handbook (Vol. 1, pp. 259-287). Academic Press. [Link]

-

Roberts, D. D., Lewis, S. D., & Shafer, J. A. (1983). Reaction of protein-thiol-disulfide exchange. Biochemistry, 22(25), 5911-5916. [Link]

An In-Depth Technical Guide to the Chemical Properties and Stability of Hexyl Methanethiosulfonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Hexyl methanethiosulfonate (HMTS) is an organosulfur compound of increasing interest in pharmaceutical and biochemical research, primarily for its role as a thiol-modifying agent and its potential applications in drug delivery systems. Understanding its behavior in aqueous environments is paramount for its effective and reliable application. This technical guide provides a comprehensive analysis of the chemical properties and stability of this compound in aqueous solutions. We will delve into the core principles governing its reactivity, explore the anticipated degradation pathways, and present methodologies for its stability assessment. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Significance of this compound in Advanced Research

This compound belongs to the thiosulfonate class of compounds, characterized by the R-S-SO₂-R' functional group. These molecules are notable for their reactivity towards nucleophiles, particularly thiols, making them valuable tools for protein modification and the formation of disulfide bonds. The hexyl moiety imparts a significant hydrophobic character to the molecule, influencing its solubility, membrane permeability, and interaction with biological systems. This unique combination of a reactive sulfur center and a lipophilic tail positions HMTS as a promising candidate for applications in targeted drug delivery and as a modulator of protein function.

A thorough understanding of its stability in aqueous media—the environment of virtually all biological systems—is a critical prerequisite for its successful application. This guide will systematically explore the factors that govern its persistence and degradation in aqueous solutions.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in aqueous solutions.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₆O₂S₂ | N/A |

| Molecular Weight | 196.33 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid | N/A |

| Solubility in Water | Expected to be very low | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be high, indicating significant lipophilicity | N/A |

The long hexyl chain is the dominant structural feature influencing its physical properties. It is anticipated that HMTS will exhibit very limited solubility in water, a critical factor that governs its effective concentration and, consequently, its reaction kinetics in aqueous media. For many long-chain alkyl compounds, aqueous solubility can be exceedingly low, and this is a primary consideration for any stability study.[1][2]

Aqueous Stability: A Multifactorial Perspective

The stability of this compound in an aqueous environment is not a singular property but rather a dynamic interplay of several factors, including pH, temperature, and the presence of other reactive species. The core of its reactivity lies in the thiosulfonate functional group.

Hydrolysis: The Primary Degradation Pathway

The principal non-biological degradation pathway for HMTS in aqueous solution is expected to be hydrolysis. This involves the nucleophilic attack of water or hydroxide ions on the sulfur atoms of the thiosulfonate bond.

Thiosulfonates can undergo hydrolysis at either the sulfenyl (-S-) or the sulfonyl (-SO₂-) sulfur atom. The reaction is susceptible to catalysis by both acids and bases.[3][4][5]

-

Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions, the hydroxide ion (OH⁻) is a more potent nucleophile than water. The attack is likely to occur at the electrophilic sulfenyl sulfur, leading to the cleavage of the S-S bond.

-

Acid-Catalyzed Hydrolysis: In acidic media, protonation of one of the sulfonyl oxygens can activate the molecule for nucleophilic attack by water.[3][4]

The expected products of complete hydrolysis are methanesulfinic acid and hexanethiol. However, these initial products may undergo further reactions. For instance, hexanethiol can be oxidized to dihexyl disulfide, particularly in the presence of dissolved oxygen.

The rate of hydrolysis is expected to be significantly pH-dependent.[5] Generally, for ester-like functional groups, the stability profile exhibits a "U" shape, with the highest stability observed at a moderately acidic to neutral pH and increased degradation rates under strongly acidic or alkaline conditions. For thiosulfonates, a similar trend is anticipated. It is crucial to experimentally determine the pH-rate profile to identify the pH of maximum stability.

Redox Stability

The thiosulfonate group contains sulfur in two different oxidation states, making it susceptible to both oxidation and reduction.

-

Oxidation: Strong oxidizing agents can potentially oxidize the sulfenyl sulfur. However, in typical aqueous solutions purged of strong oxidants, this is not expected to be a major degradation pathway.

-

Reduction: Thiosulfonates can be reduced to disulfides and sulfinates. This is particularly relevant in biological systems where reducing agents like glutathione are present. The reaction with thiols is a key aspect of the intended reactivity of HMTS and is discussed in the next section.

Thermal Stability

The rate of hydrolysis and other degradation reactions is expected to increase with temperature, following the Arrhenius equation.[6][7][8] For compounds with limited thermal stability, even storage at room temperature can lead to significant degradation over time. Therefore, stability studies should be conducted at various temperatures to determine the activation energy of the degradation process and to establish appropriate storage conditions.

Reactivity with Nucleophiles: The Thiol-Disulfide Exchange

A primary application of HMTS is the modification of cysteine residues in proteins. This occurs via a thiol-disulfide exchange-like reaction, where the thiolate anion of a cysteine residue acts as a nucleophile, attacking the sulfenyl sulfur of HMTS. This results in the formation of a mixed disulfide between the hexyl group and the cysteine residue, with the release of methanesulfinate as a leaving group.

The rate of this reaction is pH-dependent, as it requires the deprotonation of the cysteine thiol to the more nucleophilic thiolate. Therefore, these reactions are typically more efficient at pH values at or above the pKa of the cysteine thiol (around 8-8.5).

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to characterize the degradation profile of this compound. Given its expected low aqueous solubility, the experimental design must account for this challenge.[9][10][11]

Workflow for Aqueous Stability Testing

Step-by-Step Protocol for pH-Dependent Stability Study

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a water-miscible organic solvent such as acetonitrile or ethanol.

-

Preparation of Aqueous Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 4.0, 7.4, and 9.0). Ensure the buffer components do not interfere with the analytical method.

-

Initiation of the Stability Study:

-

Pre-equilibrate the aqueous buffers to the desired study temperatures (e.g., 4°C, 25°C, and 40°C).

-

Spike a small volume of the HMTS stock solution into each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <1% v/v) to avoid influencing the stability.

-

Immediately after mixing, take the t=0 sample.

-

-

Sampling: At predetermined time points, withdraw aliquots from each condition.

-

Sample Analysis:

-

Analyze the samples immediately or quench the reaction (e.g., by acidification or dilution in the mobile phase) and store at low temperature until analysis.

-

Employ a validated stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[12]

-

Analytical Method Development

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate quantification of the parent compound's decline over time.

-

Chromatography: A C18 reverse-phase column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile (both may be modified with a small amount of acid like formic acid to improve peak shape) is likely to be effective.

-

Detection: UV detection at a wavelength where HMTS has significant absorbance should be used for quantification. A photodiode array (PDA) detector can be useful for assessing peak purity.

-

Mass Spectrometry: Electrospray ionization (ESI) coupled with a mass spectrometer will be invaluable for identifying the molecular weights of any degradation products, aiding in their structural elucidation.

Data Interpretation and Reporting

The data from the stability studies should be presented clearly to allow for a comprehensive understanding of the compound's stability profile.

| Parameter | Description |

| Degradation Kinetics | Plot the concentration of HMTS versus time for each condition. Determine if the degradation follows zero-order, first-order, or more complex kinetics. Calculate the rate constant (k) for each condition. |

| Half-life (t₁/₂) | Calculate the time it takes for the concentration of HMTS to decrease by 50% under each condition. |

| Arrhenius Plot | Plot ln(k) versus 1/T (in Kelvin) to determine the activation energy of the degradation reaction. This allows for the prediction of stability at other temperatures. |

| Degradation Product Profile | Identify and, if possible, quantify the major degradation products formed under each condition. Propose a degradation pathway based on these findings. |

Conclusion and Future Directions

This compound is a molecule with significant potential in biochemical and pharmaceutical research. Its utility, however, is intrinsically linked to its stability in aqueous environments. This guide has outlined the key chemical principles that govern its stability, focusing on hydrolysis as the primary degradation pathway, and has provided a framework for its experimental evaluation.

Due to the limited published data specifically on this compound, it is imperative for researchers to conduct thorough stability studies under their specific experimental conditions. The protocols and principles outlined herein provide a robust starting point for these investigations. Future work should focus on generating empirical data on the hydrolysis kinetics, identifying the degradation products under various conditions, and understanding the influence of formulation excipients on its stability. Such knowledge will be instrumental in unlocking the full therapeutic and research potential of this promising molecule.

References

-

Catalyst‐Free Synthesis of Thiosulfonates and 3‐Sulfenylindoles from Sodium Sulfinates in Water. (2024). ResearchGate. [Link]

-

Research Progress in Synthesis and Application of Thiosulfonates. (2024). ResearchGate. [Link]

-

A new strategy to dissolve long-chain surfactants in water at low temperatures. (n.d.). Royal Society of Chemistry. [Link]

-

mechanisms of reactions of bunte salts and related compounds. i. acid hydrolysis of sodium aryl sulfates. ii. acid hydrolysis of bunte salts (s--alkyl and s--aryl thiosulfates). (1966). OSTI.GOV. [Link]

-

the mechanism of the acid hydrolysis of bunte salts (s-alkyl and s-aryl thiosulfates). (1965). OSTI.GOV. [Link]

-

Thermal degradation of sulforaphane in aqueous solution. (1999). PubMed. [Link]

-

Catalyst-Free Synthesis of Thiosulfonates and 3-Sulfenylindoles from Sodium Sulfinates in Water. (2024). PubMed. [Link]

-

1,n-Thiosulfonylation using thiosulfonates as dual functional reagents. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. (2022). JACS Au. [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

-

Thiosulfate enhanced degradation of organic pollutants in aqueous solution with g-C3N4 under visible light irradiation. (2021). PubMed. [Link]

-

Effect of the Alkyl Chain Length on Assessment as Thermo-Responsive Draw Solutes for Forward Osmosis. (2020). National Institutes of Health. [Link]

- Catalyst‐Free Synthesis of Thiosulfonates and 3‐Sulfenylindoles from Sodium Sulfinates in W

-

A Detailed Reaction Mechanism for Thiosulfate Oxidation by Ozone in Aqueous Environments. (2024). PubMed. [Link]

-

Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. (2018). Semantic Scholar. [Link]

-

Effect of Sodium Alkyl Sulfate Chain Length on Foam Stability:A Molecular Dynamics Study. (n.d.). ResearchGate. [Link]

-

Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. (2021). National Institutes of Health. [Link]

-

Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. (2014). PubMed. [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. [Link]

-

Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. (2021). ResearchGate. [Link]

-

Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. (1984). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. [Link]

-

The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. [Link]

-

Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2013). Polymer. [Link]

-

Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. (2021). National Institutes of Health. [Link]

-

Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. (2017). Publikationsserver der Universität Regensburg. [Link]

-

The influence of alkyl chain length on surfactant distribution within organo-montmorillonites and their thermal stability. (2014). ResearchGate. [Link]

-

Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. (1998). PubMed. [Link]

-

Ionic Character and Alkyl Chain Length of Surfactants Affect Titanium Dioxide Dispersion and Its UV-Blocking Efficacy. (2024). MDPI. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

-

MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. (1966). Semantic Scholar. [Link]

-

Thermal degradation of sulforaphane in aqueous solution. (1999). Research With Rutgers. [Link]

-

Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. (2017). ResearchGate. [Link]

-

(PDF) Study of pH-dependent drugs solubility in water. (2012). ResearchGate. [Link]

-

Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). National Institutes of Health. [Link]

Sources

- 1. A new strategy to dissolve long-chain surfactants in water at low temperatures - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MECHANISMS OF REACTIONS OF BUNTE SALTS AND RELATED COMPOUNDS. I. ACID HYDROLYSIS OF SODIUM ARYL SULFATES. II. ACID HYDROLYSIS OF BUNTE SALTS (S--ALKYL AND S--ARYL THIOSULFATES). (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 4. THE MECHANISM OF THE ACID HYDROLYSIS OF BUNTE SALTS (S-ALKYL AND S-ARYL THIOSULFATES). (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Solubility of Hexyl Methanethiosulfonate in Common Biological Buffers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role and Challenge of Hexyl Methanethiosulfonate in Research

This compound (HMTS) is a valuable chemical probe in the fields of biochemistry, pharmacology, and drug development. As a member of the methanethiosulfonate (MTS) family of reagents, its primary function is the specific and rapid modification of sulfhydryl groups, such as those found in the cysteine residues of proteins.[1][2] This reaction, which forms a mixed disulfide bond, is a cornerstone of techniques like site-directed cysteine accessibility mapping (SCAM), which is used to probe the structure and function of proteins, particularly ion channels and receptors.[1] HMTS, with its six-carbon alkyl chain, is a non-charged, hydrophobic MTS reagent, making it a critical tool for investigating non-polar cavities and transmembrane domains within proteins.

However, the very hydrophobicity that makes HMTS a unique tool also presents its greatest practical challenge: poor aqueous solubility. For researchers and drug development professionals, achieving a stable, biologically active concentration of HMTS in common physiological buffers is a critical, and often frustrating, prerequisite for successful experimentation. This guide provides a comprehensive overview of the physicochemical properties of HMTS, details the underlying causes of its limited solubility, and offers field-proven protocols and strategies to effectively manage this compound in a laboratory setting.

Physicochemical Properties of this compound

Understanding the inherent chemical properties of HMTS is the first step toward developing effective solubilization strategies. The molecule's structure dictates its behavior in both organic and aqueous environments.

The defining feature of HMTS is its amphipathic nature: a highly polar methanethiosulfonate head group attached to a non-polar hexyl tail. This structure results in a molecule that is poorly soluble in water.

| Property | Value | Source |

| Chemical Name | Methanesulfonothioic Acid S-Hexyl Ester | [2] |

| Synonyms | HMTS | [2] |

| Molecular Formula | C7H16O2S2 | [2] |

| Molecular Weight | 196.33 g/mol | [2] |

| Physical Form | Light Yellow Oil | [2] |

| Reactivity | Reacts with thiols to form mixed disulfides | [1][2] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

The Solubility Challenge: Hydrophobicity and Instability

The primary obstacle to working with HMTS is its low solubility in the aqueous buffers required for most biological experiments (e.g., PBS, Tris, HEPES). This is a direct consequence of the hydrophobic hexyl chain. Furthermore, like all MTS reagents, HMTS is susceptible to hydrolysis in aqueous solutions. This reaction is accelerated in the presence of nucleophiles and can be pH-dependent.[1]

Key Challenges:

-

Poor Aqueous Solubility: The non-polar alkyl chain resists interaction with polar water molecules, leading to the compound "crashing out" or precipitating from solution.

-

Hydrolytic Instability: In buffer, the thiosulfonate bond can be cleaved by water, inactivating the reagent. This decomposition can occur rapidly, making it imperative to prepare solutions immediately before use.[1]

| Compound | Type | Reported Aqueous Solubility | Source |

| This compound (HMTS) | Non-charged, Hydrophobic | Not water soluble (qualitative) | [1] |

| S-Methyl Methanethiosulfonate (MMTS) | Non-charged, Hydrophobic | Practically insoluble in water | [3] |

| Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) | Charged, Hydrophilic | ~10 mg/mL in PBS (pH 7.2) | [4] |

| MTS Reagent (for proliferation assay) | Charged, Hydrophilic | ~2 mg/mL in DPBS | [5] |

This table highlights a crucial principle: charged MTS reagents tend to be water-soluble, while non-charged, hydrophobic reagents like HMTS are not. Therefore, an organic co-solvent is not just recommended, but essential.

Core Strategy: The Organic Solvent Stock Solution Method

The most reliable and widely accepted method for preparing aqueous solutions of hydrophobic compounds like HMTS is to first create a high-concentration stock solution in a water-miscible organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the solvent of choice for non-charged MTS reagents.[1]

The underlying principle is to leverage the high solubility of HMTS in DMSO and then perform a rapid, serial dilution into the final aqueous buffer to achieve the desired working concentration. The key is to ensure the final concentration of DMSO is low enough to not interfere with the biological system, typically below 0.5% (v/v).[6]

The following diagram illustrates the standard workflow for preparing a working solution of HMTS.

Caption: Workflow for determining practical solubility.

Procedure:

-

Prepare a concentrated stock of HMTS in DMSO (e.g., 200-500 mM).

-

Create a series of dilutions in your target biological buffer to achieve a range of final HMTS concentrations (e.g., 50 µM, 100 µM, 200 µM, 400 µM, 800 µM). Crucially, keep the final DMSO concentration constant across all samples (e.g., 0.5%).

-

Vortex each sample vigorously after preparation.

-

Allow the formulations to rest at room temperature for at least 30 minutes. [8]5. Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

-

Carefully inspect the bottom of each tube for any visible precipitate.

-

The highest concentration that remains completely clear with no visible pellet is considered the practical solubility limit under those conditions. [8]

Conclusion

This compound is a powerful but challenging reagent. Its inherent hydrophobicity mandates a careful and methodical approach to solution preparation. By utilizing a high-concentration DMSO stock solution and employing rapid dilution into vigorously mixing aqueous buffer, researchers can reliably prepare active HMTS solutions for biological experiments. The cardinal rule is to always prepare aqueous solutions fresh and use them immediately due to the compound's hydrolytic instability. Adherence to these principles will ensure the integrity of the reagent and the reproducibility of experimental results.

References

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

-

Pacheco, C. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

-

ResearchGate. (2013). How to dissolve hydrophobic drug.... Retrieved from [Link]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. This compound | 53603-16-0 [amp.chemicalbook.com]

- 3. S-Methyl methanethiosulfonate purum, = 98.0 GC 2949-92-0 [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Precision in Protein Chemistry: A Technical Guide to N-Alkyl Methanethiosulfonate Reagents

Introduction: A New Epoch in Cysteine Modification

For decades, the sulfhydryl group of cysteine has been a prime target for chemical modification in proteins, owing to its unique nucleophilicity. However, traditional reagents like iodoacetamides and maleimides, while effective, often suffered from limitations such as slow reaction times and off-target reactivity. The landscape of protein chemistry was irrevocably changed with the introduction of n-alkyl methanethiosulfonate (MTS) reagents. These compounds ushered in an era of unprecedented specificity and efficiency in cysteine modification, enabling researchers to probe protein structure and function with remarkable precision. This guide provides an in-depth exploration of the discovery, synthesis, and groundbreaking initial applications of MTS reagents, offering both the theoretical underpinnings and practical methodologies for researchers, scientists, and drug development professionals.

The Genesis of MTS Reagents: From Synthesis to Biological Utility

The development of MTS reagents was not a singular event but rather a culmination of advances in organic sulfur chemistry. While the thiosulfonate functional group was known, its potential as a highly specific tool for protein modification was not fully realized until the latter half of the 20th century. A key advantage of alkylthiosulfonates is their rapid and highly selective reaction with cysteinyl sulfhydryls under mild conditions, a significant improvement over the slower, less specific traditional reagents.[1]

The pioneering work of scientists such as George L. Kenyon laid the groundwork for the application of these reagents in biological systems. Early studies focused on the synthesis and characterization of various MTS compounds, establishing their stability and reactivity profiles. A significant breakthrough was the development of a practical method for synthesizing S-methyl methanethiosulfonate (MMTS) from dimethyl sulfoxide (DMSO), a readily available and inexpensive starting material.[2][3] This and other synthetic routes paved the way for the creation of a diverse toolkit of MTS reagents with varying properties.

The true power of MTS reagents was unleashed in the field of protein science, most notably through the work of Arthur Karlin and his colleagues. They recognized that the high specificity and rapid reaction kinetics of MTS reagents made them ideal probes for studying the dynamic world of ion channels.[4] This led to the development of the Substituted Cysteine Accessibility Method (SCAM), a revolutionary technique that will be explored in detail in the subsequent sections of this guide.

The Chemistry of Precision: Mechanism of Action

The efficacy of MTS reagents lies in their specific and reversible reaction with the thiol group of cysteine residues. This reaction, a form of thiol-disulfide exchange, results in the formation of a mixed disulfide bond between the protein and the alkylthio moiety of the MTS reagent.

The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion, RS⁻) on the sulfur atom of the thiosulfonate group. The methanesulfinate ion (CH₃SO₂⁻) is released as a leaving group. A notable advantage of this chemistry is that the sulfinic acid byproduct decomposes into volatile, non-reactive products, preventing interference with the modified protein.[1] The reaction is reversible upon the addition of a reducing agent, such as dithiothreitol (DTT), which allows for the removal of the modifying group if required.

Caption: Reaction mechanism of an n-alkyl methanethiosulfonate reagent with a cysteine residue.

A Diverse Toolkit: Types of MTS Reagents

The versatility of MTS reagents stems from the ability to modify the n-alkyl group (R'), creating a range of probes with different sizes, charges, and functionalities. This allows researchers to select the optimal reagent for their specific experimental question.

| Reagent Name (Abbreviation) | R' Group | Charge at pH 7 | Key Properties |

| Methyl methanethiosulfonate (MMTS) | -CH₃ | Neutral | Smallest MTS reagent, good for probing sterically hindered sites. |

| Ethyl methanethiosulfonate (ETS) | -CH₂CH₃ | Neutral | Slightly larger than MMTS. |

| [2-Aminoethyl] methanethiosulfonate (MTSEA) | -CH₂CH₂NH₃⁺ | Positive | Positively charged, membrane permeable to some extent.[1] |

| [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) | -CH₂CH₂N(CH₃)₃⁺ | Positive | Permanently positively charged, generally membrane impermeable.[1] |

| Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) | -CH₂CH₂SO₃⁻ | Negative | Negatively charged, membrane impermeable.[1] |

Pioneering Application: The Substituted Cysteine Accessibility Method (SCAM)

The development of SCAM by Arthur Karlin and his team revolutionized the study of membrane proteins, particularly ion channels, which are notoriously difficult to crystallize.[5] The core principle of SCAM is to introduce a cysteine residue at a specific position in a protein (usually by site-directed mutagenesis) and then probe the accessibility of this engineered cysteine to MTS reagents.

The logic behind this approach is that if the introduced cysteine is in a water-accessible region, such as the pore of an ion channel, it will react with a membrane-impermeant MTS reagent. The consequence of this modification, often a change in the protein's function (e.g., altered ion flow through a channel), can be measured electrophysiologically. By systematically moving the position of the introduced cysteine, researchers can map the regions of the protein that line the channel pore and gain insights into the protein's three-dimensional structure and the conformational changes that occur during gating.[6][7][8][9]

Caption: A simplified workflow of the Substituted Cysteine Accessibility Method (SCAM).

Experimental Protocols: A Practical Guide

Synthesis of S-methyl methanethiosulfonate (MMTS) from DMSO

This protocol is adapted from a method demonstrating a practical preparation of MMTS from dimethyl sulfoxide.[2][3]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride or anhydrous HCl

-

Acetonitrile

-

Reflux condenser and standard glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve DMSO in acetonitrile.

-

Add a catalytic amount of oxalyl chloride or anhydrous HCl to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and purify the MMTS by distillation or chromatography.

Note: This is a simplified overview. For detailed stoichiometry and safety precautions, consult the primary literature.

General Protocol for Substituted Cysteine Accessibility Method (SCAM)

This protocol provides a general framework for a SCAM experiment.[6][7][9]

1. Preparation of Mutant Protein:

-

Using site-directed mutagenesis, create a series of mutants of the protein of interest, each with a single cysteine substitution at a different position. It is advisable to first create a "cysteine-less" version of the protein where all native, non-essential cysteines are mutated to a non-reactive amino acid like serine or alanine.

-

Express the mutant proteins in a suitable system, such as Xenopus oocytes or a mammalian cell line, that allows for functional measurement.

2. Preparation of MTS Reagents:

-

MTS reagents are susceptible to hydrolysis, especially at neutral or alkaline pH.[1] Prepare fresh stock solutions of the desired MTS reagent (e.g., 100 mM MTSET in water) on the day of the experiment and keep them on ice.

-

Immediately before use, dilute the stock solution to the final working concentration (typically in the low millimolar range) in the appropriate experimental buffer.

3. SCAM Experiment:

-

Measure the baseline function of the expressed mutant protein (e.g., ion current in response to an agonist).

-

Apply the MTS reagent to the cells for a defined period (e.g., 1-2 minutes).

-

Wash away the excess MTS reagent thoroughly with the experimental buffer.

-

Measure the function of the protein again. A significant change in function indicates that the introduced cysteine was accessible to the MTS reagent and that its modification had a functional consequence.

4. Data Analysis:

-

Quantify the change in protein function before and after MTS application.

-

By comparing the results from the series of mutants, a map of accessible and inaccessible residues can be constructed, providing insights into the protein's structure.

Quantitative Insights: Reactivity of MTS Reagents

The rate of reaction of MTS reagents with cysteine residues is a critical parameter in SCAM experiments. The intrinsic reactivity of MTS reagents with small thiols is generally very high.[1] However, the observed reaction rate in a protein context can be influenced by factors such as the local electrostatic environment and steric hindrance.

| Reagent | Relative Reactivity with Small Thiols | Second-Order Rate Constant with Cysteine (approx. M⁻¹s⁻¹) |

| MTSET | ~2.5x MTSEA | ~1 x 10⁵ |

| MTSEA | 1x | ~4 x 10⁴ |

| MTSES | ~0.1x MTSEA | ~4 x 10³ |

Note: The relative reactivities are approximate and can vary depending on the specific experimental conditions. The second-order rate constants are estimates based on available data and are intended for comparative purposes.[1][10]

Conclusion: A Lasting Legacy in Protein Science

The discovery and initial applications of n-alkyl methanethiosulfonate reagents marked a pivotal moment in the study of proteins. Their high specificity, rapid reaction kinetics, and the versatility of their derivatives have provided researchers with an unparalleled toolkit for dissecting protein structure and function at the molecular level. The Substituted Cysteine Accessibility Method, a direct descendant of this chemical innovation, continues to be a cornerstone of membrane protein research, a testament to the enduring legacy of these remarkable reagents. As new biological questions emerge, the principles established by the early pioneers of MTS chemistry will undoubtedly continue to inspire the development of novel chemical probes for exploring the intricate world of proteins.

References

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307–310. [Link]

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123–145. [Link]

-

Bogdanov, M., Heacock, P. N., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). In Methods in Molecular Biology (Vol. 1588, pp. 135-154). Humana Press, New York, NY. [Link]

-

Jiwani, S., & Linsdell, P. (2008). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British journal of pharmacology, 155(7), 1079–1088. [Link]

-

Javitch, J. A., Fu, D., Chen, J., & Karlin, A. (1995). Mapping the binding-site crevice of the dopamine D2 receptor by the substituted-cysteine accessibility method. Neuron, 14(4), 825–831. [Link]

-

Tian, H., Wang, H., Wang, J., & Liu, L. (2021). A novel practical preparation of methyl methanethiosulfonate from dimethyl sulfoxide initiated by a catalytic amount of (COCl)2 or anhydrous HCl. Journal of Sulfur Chemistry, 42(6), 683-690. [Link]

-

Sato, C., Ueno, K., Asai, K., Takahashi, K., Sato, M., Engel, A., & Fujiyoshi, Y. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2997. [Link]

-

Li, M., Chang, T. H., & Sather, W. (2008). Gating of P2X2 receptor channels by ATP. The Journal of general physiology, 132(4), 487–498. [Link]

-

Akabas, M. H., Kaufmann, C., Archdeacon, P., & Karlin, A. (1994). Identification of acetylcholine receptor channel-lining residues in the entire M2 segment of the alpha subunit. Neuron, 13(4), 919-927. [Link]

-

Stauffer, D. A., & Karlin, A. (1994). Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6855. [Link]

-

Wang, H., Zhang, Y., Tian, H., & Liu, L. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395-409. [Link]

-

Karala, A. R., & Ruddock, L. W. (2007). Does S-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & redox signaling, 9(4), 527–531. [Link]

-

Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641. [Link]

-

Kazemier, M. J., de Vries, R. M., & Janssen, D. B. (2015). Rates of methanethiosulfonate (MTS) modification in rP2X2 for E17C and comparison with rates for the pore-lining TM2 helix. PLoS One, 10(6), e0129337. [Link]

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. acris.aalto.fi [acris.aalto.fi]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]

- 6. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Theoretical Cornerstone of MTS Reagents in Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of cellular viability and cytotoxicity is a foundational element in protein chemistry, underpinning advancements in drug discovery, toxicology, and fundamental biological research. Among the arsenal of available methodologies, tetrazolium salt-based colorimetric assays, particularly those employing MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], have emerged as a cornerstone technology. This guide provides a deep dive into the theoretical and practical underpinnings of MTS reagents, moving beyond procedural steps to elucidate the causal biochemical principles that govern their application. By understanding the intricate mechanisms of MTS bioreduction, the critical role of electron coupling agents, and the factors influencing assay performance, researchers can harness the full potential of this powerful analytical tool, ensuring data integrity and accelerating scientific discovery.

Introduction: The Need for Robust Cellular Metabolism Assessment

In the landscape of protein chemistry and drug development, the ability to accurately assess cellular health is paramount. Whether evaluating the cytotoxic effects of novel therapeutic compounds, screening for inhibitors of specific protein-protein interactions, or optimizing cell culture conditions, a reliable method for quantifying viable cells is indispensable.[1][2] Traditional methods, while informative, often suffer from limitations such as being labor-intensive, requiring cell lysis, or utilizing radioactive materials.

The advent of tetrazolium-based assays revolutionized this space by offering a simple, rapid, and high-throughput colorimetric method to measure cellular metabolic activity, which in most healthy, proliferating cells, correlates directly with cell number.[3][4] The first generation of these assays utilized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to a purple formazan crystal that is insoluble in water.[3][5] This insolubility necessitates a cumbersome solubilization step, typically with an organic solvent like DMSO, introducing a potential source of error and limiting workflow efficiency.[3][6]

To overcome this limitation, second-generation tetrazolium salts, including MTS and XTT, were developed.[3][7] The key innovation of MTS lies in its chemical structure, which, upon reduction, forms a water-soluble formazan product.[7][8] This fundamental difference eliminates the need for a solubilization step, streamlining the assay protocol and making it more amenable to high-throughput screening applications.[3][9]

The Biochemical Principle of MTS Bioreduction

The core of the MTS assay lies in a redox reaction catalyzed by dehydrogenase enzymes within metabolically active cells.[1] These enzymes, primarily located in the mitochondria, play a crucial role in cellular respiration and energy production by transferring electrons from substrates like NADH and NADPH.

The Role of Dehydrogenases and Reducing Equivalents

In viable cells, a continuous flux of reducing equivalents (NADH and NADPH) is generated through metabolic pathways such as glycolysis and the citric acid cycle. NAD(P)H-dependent dehydrogenases utilize these molecules as cofactors to reduce various substrates. It is this enzymatic activity that serves as the engine for the MTS assay. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][9]

The MTS Reagent and the Formazan Product

The MTS tetrazolium compound is a water-soluble, yellow-colored salt.[10] In the presence of metabolically active cells, it is reduced to a colored formazan dye that is also soluble in aqueous cell culture media. This conversion involves the cleavage of the tetrazolium ring, resulting in a structural rearrangement that produces the intensely colored formazan. The absorbance of this formazan product can be quantified spectrophotometrically, typically at a wavelength of 490-500 nm.

The Critical Function of Intermediate Electron Acceptors

A key aspect of the MTS assay is the requirement for an intermediate electron acceptor, most commonly phenazine methosulfate (PMS) or the more stable phenazine ethosulfate (PES).[7][11][12] While MTS itself can be reduced by cells, the reaction is often slow and inefficient. Electron coupling agents act as shuttles, facilitating the transfer of electrons from intracellular NADH or NADPH to the extracellular MTS reagent.[12]

PMS and PES are membrane-permeable molecules that can readily enter viable cells.[13] Once inside, they are reduced by intracellular dehydrogenases, accepting electrons from NADH or NADPH. The reduced form of the electron acceptor then diffuses out of the cell and transfers the electrons to the MTS tetrazolium salt in the culture medium, leading to the formation of the soluble formazan.[12][13] This catalytic cycle significantly enhances the rate and efficiency of formazan production, thereby increasing the sensitivity and speed of the assay.[14]

It is important to note that PMS itself can be a redox cycler and, at higher concentrations, can induce oxidative stress and apoptosis in cells.[15][16] Therefore, optimizing the concentration of the electron coupling agent is crucial for accurate and reliable results.

Visualizing the MTS Assay Workflow

The following diagram illustrates the key steps involved in a typical MTS assay, from cell seeding to data analysis.

Caption: A streamlined workflow for assessing cell viability using the MTS assay.

The Chemical Logic of MTS Reduction

The biochemical transformation at the heart of the MTS assay is a classic example of a redox reaction. The following diagram depicts the reduction of the MTS tetrazolium salt to its corresponding formazan product, facilitated by an electron coupling agent.

Caption: The intracellular reduction of PES and subsequent extracellular reduction of MTS.

Applications in Protein Chemistry and Drug Development

The versatility and robustness of the MTS assay have led to its widespread adoption in various research and development settings.

High-Throughput Screening (HTS) for Drug Discovery

The "one-step" nature of the MTS assay, which eliminates the need for a wash or solubilization step, makes it ideally suited for high-throughput screening (HTS) of large compound libraries.[1][17] Researchers can rapidly assess the cytotoxic or cytostatic effects of thousands of potential drug candidates, accelerating the identification of promising leads.[1] The assay's compatibility with standard 96- and 384-well plate formats further enhances its utility in HTS environments.

Cytotoxicity and Cell Proliferation Assays

A primary application of the MTS assay is the determination of IC50 values (the concentration of a substance that inhibits a biological process by 50%) for cytotoxic compounds.[18] By exposing cells to a range of compound concentrations and measuring the corresponding changes in metabolic activity, researchers can generate dose-response curves and quantify the potency of a given drug. Conversely, the assay can also be used to measure cell proliferation in response to growth factors or other stimuli.[1]

Indirect Assessment of Protein-Protein Interactions

While not a direct measure of protein-protein interactions, the MTS assay can be a valuable secondary screen. For instance, if a compound is designed to disrupt a protein-protein interaction that is essential for cell survival, the MTS assay can be used to confirm that the compound induces cell death. This provides a functional readout that complements data from direct binding assays like Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR).[19]

Methodologies: Standard Protocols for Key Experiments

General MTS Assay Protocol for Cell Viability

This protocol provides a general framework for assessing cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line and experimental condition.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear-bottom microplates

-

Test compound(s)

-

MTS reagent solution (containing PES)[11]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[3] Include wells with medium only for background control.

-

Compound Treatment: After allowing cells to adhere overnight, add the test compound at various concentrations and incubate for the desired period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.[3]

-

MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[12]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.[12] The optimal incubation time will vary depending on the cell type and density.

-

Absorbance Measurement: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the background control wells from all other absorbance readings. Calculate cell viability as a percentage of the untreated control.

Protocol for High-Throughput Screening of Cytotoxic Compounds

This protocol is adapted for screening a large number of compounds for cytotoxic activity.

Materials:

-

Same as the general protocol

-

Compound library in a 96- or 384-well format

-

Automated liquid handling system (optional but recommended)

Procedure:

-

Cell Seeding: Seed cells into 96- or 384-well plates using an automated dispenser to ensure uniformity.

-

Compound Addition: Use a liquid handling system to transfer compounds from the library plates to the cell plates at a single, high concentration. Include appropriate positive (e.g., a known cytotoxic agent) and negative (e.g., vehicle control) controls on each plate.

-

Incubation: Incubate for a predetermined period (e.g., 48 hours).

-

MTS Assay: Add MTS reagent to all wells simultaneously using a multichannel pipette or automated dispenser. Incubate for 2-4 hours.

-

Data Acquisition: Read the absorbance on a plate reader.

-

Hit Identification: Identify "hits" as compounds that cause a significant reduction in absorbance compared to the negative control.

Quantitative Data Summary and Comparison

The choice between different tetrazolium-based assays often depends on the specific experimental needs. The following table summarizes the key characteristics of MTS and its common alternatives.

| Feature | MTS Assay | MTT Assay | XTT Assay |

| Principle | Enzymatic reduction of MTS to a water-soluble formazan.[8] | Enzymatic reduction of MTT to a water-insoluble formazan.[3][5] | Enzymatic reduction of XTT to a water-soluble formazan.[3][7] |

| Formazan Solubility | Water-soluble[7] | Water-insoluble[3][5] | Water-soluble[3][7] |

| Solubilization Step | Not required[3] | Required (e.g., DMSO, isopropanol)[3] | Not required[3] |

| Workflow | Single-step addition | Multi-step[20] | Single-step addition[3] |

| Sensitivity | Good[9] | Moderate[20] | Good, often higher than MTT[21] |

| Throughput | High[1][17] | Lower[20] | High[3] |

| Interference | Susceptible to interference from reducing agents.[8][12] | Can be affected by compounds that alter mitochondrial function.[20] | Susceptible to interference from reducing agents.[7] |

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of experimental data is paramount. The following are common issues encountered with MTS assays and strategies to mitigate them.

-

High Background Absorbance: This can be caused by contamination of the culture medium, the presence of reducing agents in the test compounds, or prolonged exposure of the MTS reagent to light.[12][22][23] To address this, always include a "medium only" background control and test for direct reduction of MTS by the compound in a cell-free system.[12]

-

High Variability Between Replicates: Uneven cell seeding is a common culprit.[6][24] Ensure a homogenous cell suspension before and during plating. Pipetting errors can also contribute to variability; regular pipette calibration and consistent technique are essential.[6] The "edge effect," where wells on the perimeter of the plate evaporate more quickly, can be minimized by filling these wells with sterile PBS or media without cells and excluding them from the analysis.[6][24]

-

Unexpected Results: Some compounds can interfere with the assay chemistry. For example, antioxidants can directly reduce MTS, leading to an overestimation of cell viability.[22] Conversely, some compounds may inhibit dehydrogenase activity without being cytotoxic, leading to an underestimation of viability.[25] It is crucial to be aware of the chemical properties of the test compounds and to validate findings with an orthogonal assay (e.g., an ATP-based assay or a direct cell counting method) when necessary.

Conclusion: A Foundation for Discovery

The MTS assay represents a significant advancement in the field of cell-based assays, providing a reliable, sensitive, and high-throughput method for assessing cellular metabolic activity. Its theoretical basis is firmly rooted in the fundamental principles of cellular respiration and enzymology. By understanding the intricate interplay between cellular dehydrogenases, electron coupling agents, and the MTS tetrazolium salt, researchers can confidently apply this technology to a wide range of applications in protein chemistry and drug development. A thorough understanding of its advantages and limitations, coupled with rigorous experimental design and data interpretation, will continue to make the MTS assay an invaluable tool in the quest for scientific discovery.

References

-

Buttle, D. J., et al. (1995). Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS. Journal of Immunological Methods, 179(1), 95-103. [Link]

-

Taylor & Francis. (n.d.). MTS assay – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Gaudreault, N. N., et al. (2022). Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens. Biology Methods and Protocols, 7(1), bpac018. [Link]

-

ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA. Retrieved from [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

van Meerloo, J., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 56(1), 9.14.1–9.14.19. [Link]

-

Goegan, P., et al. (1995). The sensitivity and specificity of the MTS tetrazolium assay for detecting the in vitro cytotoxicity of 20 chemicals using human cell lines. Toxicology in Vitro, 9(4), 571-579. [Link]

-

Horvath, M., & Tabatabai, M. A. (1996). MTS interferon assay: a simplified cellular dehydrogenase assay for interferon activity using a water-soluble tetrazolium salt. Journal of Interferon & Cytokine Research, 16(1), 31-33. [Link]

-

Pediaa.Com. (2024). What is the Difference Between MTT and XTT Assay. Pediaa.Com. Retrieved from [Link]

-

Technology In Science. (2020, January 3). MTT assay : Cell Viability Cytotoxicity - Principle, Advantages & Limitations [Video]. YouTube. [Link]

-

Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

ResearchGate. (n.d.). Validation of our modified MTS assay protocol. Prostate cancer cells.... ResearchGate. Retrieved from [Link]

-

Jerg, M., et al. (2020). Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). Journal of Visualized Experiments, (158), e61026. [Link]

-

Reddit. (2023, December 18). struggling with MTT assay. r/labrats. [Link]

-

ResearchGate. (n.d.). 35 questions with answers in MTS ASSAY | Scientific method. ResearchGate. Retrieved from [Link]

-

Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Protocol Online. Retrieved from [Link]

-

SOP. (n.d.). MTS assay in THP-1 cells. SOP. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

-

Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. Retrieved from [Link]

-

Roehm, N. W., et al. (1991). An improved MTT assay using the electron-coupling agent menadione. Journal of Immunological Methods, 142(2), 257-265. [Link]

-

MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

-

ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA. Retrieved from [Link]

-

ResearchGate. (n.d.). Viability according to formazan bioreduction (MTS assay) in different.... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, Y., & Schubert, D. (1997). Amyloid beta protein inhibits cellular MTT reduction not by suppression of mitochondrial succinate dehydrogenase but by acceleration of MTT formazan exocytosis in cultured rat cortical astrocytes. Journal of Neurochemistry, 69(6), 2285-2293. [Link]

-

ResearchGate. (n.d.). Reduction of MTS to an aqueous soluble formazan through the transfer of electrons from NADH in the cytoplasm.. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Semantic Scholar. Retrieved from [Link]

-

PubMed. (2019). Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress. PubMed. Retrieved from [Link]

-

Cory, A. H., et al. (1991). Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines. Journal of Immunological Methods, 139(2), 271-277. [Link]

-

Drug discover. (2023). Evaluation of cell viability by MTS assay on U937 cells following treatment with PES-Cl. Drug discover. Retrieved from [Link]

Sources

- 1. iscaconsortium.org [iscaconsortium.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. MTT assay - Wikipedia [en.wikipedia.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. materialneutral.info [materialneutral.info]

- 14. An improved MTT assay using the electron-coupling agent menadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. The sensitivity and specificity of the MTS tetrazolium assay for detecting the in vitro cytotoxicity of 20 chemicals using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay overview | Abcam [abcam.com]

- 21. differencebetween.com [differencebetween.com]

- 22. Is Your MTT Assay the Right Choice? [promega.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. reddit.com [reddit.com]

- 25. Amyloid beta protein inhibits cellular MTT reduction not by suppression of mitochondrial succinate dehydrogenase but by acceleration of MTT formazan exocytosis in cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-Methyl Methanethiosulfonate (MMTS): A Versatile Tool in Thiol Modification and Proteomics

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-methyl methanethiosulfonate (MMTS), a pivotal reagent in the study of protein chemistry and function. While the initial inquiry pertained to the hexyl derivative, this document focuses on the well-characterized and widely utilized methyl analogue due to the extensive availability of technical data. MMTS serves as a powerful tool for the reversible blocking of sulfhydryl groups, enabling detailed investigation into enzyme mechanisms, protein structure, and redox signaling pathways.

Core Properties of S-Methyl Methanethiosulfonate

S-Methyl methanethiosulfonate is an organosulfur compound that plays a crucial role in biochemical research. Its ability to selectively and reversibly react with free thiol groups makes it an invaluable reagent for protein modification.

| Property | Value | Source |

| CAS Number | 2949-92-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₂H₆O₂S₂ | [1][2][3][5][6] |

| Molecular Weight | 126.20 g/mol | [1][2][3][5][6] |

| Synonyms | MMTS, Methyl Methanethiolsulfonate, Methanesulfonothioic acid S-methyl ester | [1][3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

The Chemistry of Thiol Modification by MMTS

The utility of MMTS lies in its reaction with cysteine residues in proteins. The sulfhydryl group (-SH) of cysteine attacks the sulfur atom of the thiosulfonate, leading to the formation of a mixed disulfide bond (protein-S-S-CH₃) and the release of methanesulfinic acid. This process, known as S-thiolation or S-methylthiolation, effectively caps the reactive thiol group.

This modification is reversible under reducing conditions. Treatment with reagents such as dithiothreitol (DTT) or β-mercaptoethanol will cleave the mixed disulfide, regenerating the free thiol on the protein. This reversibility is a key advantage over irreversible alkylating agents like N-ethylmaleimide.[7][8][9]

Caption: Reaction of a protein thiol with MMTS.

Applications in Research and Drug Development

The unique properties of MMTS have led to its widespread use in various scientific disciplines:

-

Enzyme Inhibition and Mechanistic Studies: By modifying catalytic cysteine residues, MMTS can be used to reversibly inhibit enzyme activity.[8][9] This allows for the study of enzyme kinetics and the role of specific cysteine residues in catalysis.

-

Proteomics and Redox State Analysis: MMTS is employed to trap the in vivo thiol-disulfide state of proteins, preventing post-lysis oxidation. This is crucial for accurately studying the redox state of the proteome.[7]

-

Studying S-Nitrosylation: MMTS is a key reagent in the biotin-switch assay, a method used to detect and quantify protein S-nitrosylation, a critical post-translational modification involved in cell signaling.[7][10]

-